Regioisomeric Differentiation: 3-Phenyl vs 1-Phenyl Lithium Salt—Lipophilicity (LogP)
The lithium salt of 3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 2138280-49-4) exhibits a computed LogP of -3.1608, compared to -3.37 for its 1-phenyl regioisomer (CAS 100820-37-9), a difference of +0.21 log units [1]. This indicates that the 3-phenyl-substituted lithium salt is moderately more lipophilic than its 1-phenyl counterpart. Furthermore, the 1-phenyl regioisomer possesses zero hydrogen-bond donors versus one for the 3-phenyl compound, and a lower TPSA (70.84 vs 81.7 Ų), reflecting distinct hydrogen-bonding and polarity profiles [1].
| Evidence Dimension | Computed partition coefficient (LogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | LogP = -3.1608; H-bond donors = 1; TPSA = 81.7 Ų |
| Comparator Or Baseline | 1-Phenyl-1,2,4-triazole-5-carboxylic acid lithium salt (CAS 100820-37-9): LogP = -3.37; H-bond donors = 0; TPSA = 70.84 Ų |
| Quantified Difference | ΔLogP = +0.21 (target more lipophilic); ΔHBD = +1; ΔTPSA = +10.86 Ų |
| Conditions | Computed physicochemical properties from vendor and database entries; no experimental LogP available for either compound |
Why This Matters
A 0.21 log unit shift in lipophilicity and a one-donor difference in hydrogen-bonding capacity can alter membrane permeability, solubility, and target-binding kinetics in medicinal chemistry campaigns, making the 3-phenyl regioisomer the preferred choice when slightly higher lipophilicity or an additional H-bond donor is required by the pharmacophore model.
- [1] Molaid. 1-苯基-1,2,4-三唑-5-羧酸锂盐 (1-Phenyl-1,2,4-triazole-5-carboxylic acid lithium salt), CAS 100820-37-9. LogP -3.37, TPSA 70.84, H-bond donors 0, H-bond acceptors 5. View Source
